molecular formula C9H22Cl2N2O B13594414 (3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride

(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride

Cat. No.: B13594414
M. Wt: 245.19 g/mol
InChI Key: ZWHWLLRBZVSLRF-YCBDHFTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound is a piperidine derivative, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of (3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction is often catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent . Industrial production methods for this compound typically involve multistep synthesis processes that ensure high purity and yield .

Chemical Reactions Analysis

(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents such as hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has shown potential in various scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential therapeutic effects, including its role as a pharmacological agent. In medicine, it is being explored for its potential use in treating various diseases due to its unique chemical properties .

Mechanism of Action

The mechanism of action of (3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride can be compared with other piperidine derivatives, such as 3-amino-2-piperidone and piperine. While all these compounds share a common piperidine moiety, they differ in their specific chemical structures and biological activities. For instance, piperine, a naturally occurring piperidine derivative, is known for its antioxidant and anticancer properties .

Properties

Molecular Formula

C9H22Cl2N2O

Molecular Weight

245.19 g/mol

IUPAC Name

(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol;dihydrochloride

InChI

InChI=1S/C9H20N2O.2ClH/c1-9(2,10)7-11-5-3-4-8(12)6-11;;/h8,12H,3-7,10H2,1-2H3;2*1H/t8-;;/m1../s1

InChI Key

ZWHWLLRBZVSLRF-YCBDHFTFSA-N

Isomeric SMILES

CC(C)(CN1CCC[C@H](C1)O)N.Cl.Cl

Canonical SMILES

CC(C)(CN1CCCC(C1)O)N.Cl.Cl

Origin of Product

United States

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